molecular formula C9H12N2S B7763608 N'-ethyl-N-phenylcarbamimidothioic acid

N'-ethyl-N-phenylcarbamimidothioic acid

Cat. No.: B7763608
M. Wt: 180.27 g/mol
InChI Key: OROCFDLTBPBLFS-UHFFFAOYSA-N
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Description

N’-ethyl-N-phenylcarbamimidothioic acid is an organic compound with the molecular formula C9H12N2S It is a derivative of carbamimidothioic acid, where the hydrogen atoms are substituted with ethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N-phenylcarbamimidothioic acid typically involves the reaction of ethylamine and phenyl isothiocyanate. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N’-ethyl-N-phenylcarbamimidothioic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N-phenylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces amines.

Scientific Research Applications

N’-ethyl-N-phenylcarbamimidothioic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-ethyl-N-phenylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N’-phenylthiourea
  • N-ethyl-N’-phenylcarbodiimide
  • N-ethyl-N’-phenylurea

Uniqueness

N’-ethyl-N-phenylcarbamimidothioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.

Properties

IUPAC Name

N'-ethyl-N-phenylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROCFDLTBPBLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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